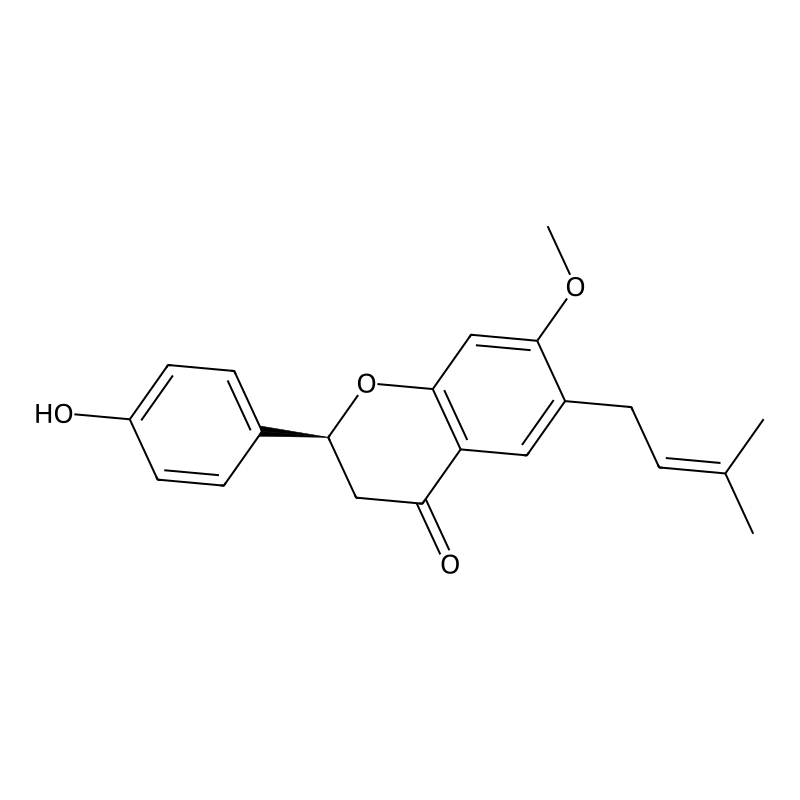Bavachinin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
Anti-inflammatory activity
Studies suggest that bavachinin possesses anti-inflammatory properties. Research has shown its effectiveness in reducing inflammation in various models, including lipopolysaccharide-induced inflammation in macrophages and atopic dermatitis in mice [, ].
Anti-oxidant activity
Bavachinin exhibits free radical scavenging and anti-oxidant properties, potentially contributing to its potential health benefits. Studies have demonstrated its ability to reduce oxidative stress in cells and protect against oxidative damage in various tissues [].
Anti-diabetic activity
Scientific investigations suggest that bavachinin may have anti-diabetic properties. Research has shown its potential to lower blood sugar levels and improve insulin sensitivity in diabetic models [, ].
Other potential applications
Bavachinin is also being explored for its potential roles in various other areas, including:
- Anti-cancer activity: Studies indicate that bavachinin may have anti-cancer properties, potentially inhibiting the growth and proliferation of cancer cells [].
- Neuroprotective activity: Bavachinin is being investigated for its potential neuroprotective effects, with studies suggesting its ability to protect against neurodegenerative diseases [].
- Antimicrobial activity: Research suggests that bavachinin may possess antimicrobial properties against various bacteria and fungi [].
Bavachinin is a naturally occurring compound primarily derived from the seeds of Psoralea corylifolia, a plant used in traditional Chinese medicine. It belongs to the class of prenylated flavonoids and is recognized for its complex chemical structure, which includes a tricyclic framework. The molecular formula of Bavachinin is C₁₅H₁₄O₄, and its structure features multiple hydroxyl groups and a prenyl side chain, contributing to its diverse biological activities .
Bavachinin acts as a pan-PPAR agonist, meaning it can activate all three subtypes of peroxisome proliferator-activated receptors (PPAR-α, PPAR-β/δ, and PPAR-γ) with varying affinities []. PPARs are important regulators of cellular processes like lipid metabolism and inflammation. Bavachinin's activation of PPARs is believed to contribute to its anti-inflammatory and anti-angiogenic properties []. Additionally, studies indicate Bavachinin's ability to inhibit HIF-1α (hypoxia-inducible factor-1α), a protein involved in promoting cancer cell growth, suggesting its potential as an antitumor agent, particularly against non-small cell lung cancer []. However, the precise mechanisms underlying these effects require further investigation.
- Aldol Reactions: Involves the formation of β-hydroxy carbonyl compounds, which can further undergo dehydration to yield α,β-unsaturated carbonyl compounds.
- Intramolecular Iodoetherification: This reaction leads to the formation of cyclic ethers, enhancing the stability and bioactivity of Bavachinin.
- Suzuki Coupling Reaction: A cross-coupling reaction that can be employed in the synthesis of Bavachinin derivatives, allowing for modifications that enhance its pharmacological properties .
Bavachinin exhibits a range of biological activities:
- Anti-inflammatory Effects: It has been shown to inhibit T helper 2 cell differentiation, thereby modulating immune responses and reducing allergic inflammation .
- Antioxidant Properties: Bavachinin induces oxidative stress in certain cell lines, which may contribute to its cytotoxic effects against cancer cells .
- Neuroprotective Effects: Studies indicate that Bavachinin acts as a selective inhibitor of human monoamine oxidase B, suggesting potential applications in treating neurodegenerative diseases .
- Anti-tumor Activity: It targets hypoxia-inducible factor-1α, demonstrating anti-angiogenic properties that inhibit tumor growth .
The synthesis of Bavachinin can be achieved through several methods:
- Natural Extraction: Isolation from Psoralea corylifolia through solvent extraction techniques.
- Chemical Synthesis: Utilizing synthetic organic chemistry techniques involving:
Bavachinin has numerous applications across various fields:
- Pharmaceuticals: Utilized in developing treatments for inflammatory diseases, allergies, and neurodegenerative disorders.
- Cosmetics: Due to its antioxidant properties, it is incorporated into skincare products aimed at combating oxidative stress.
- Food Industry: Investigated for its potential as a natural preservative due to its antimicrobial properties .
Research indicates that Bavachinin interacts with various biological pathways:
- It activates multiple inflammasomes, leading to enhanced immune responses .
- Inhibition studies reveal its competitive inhibition on human monoamine oxidase B, highlighting its role in modulating neurotransmitter levels .
- Studies have shown that Bavachinin's effects on T cell differentiation can alter cytokine production profiles, impacting immune system function .
Bavachinin shares structural similarities with several other compounds. Here are some notable comparisons:
Bavachinin is unique due to its potent inhibitory effects on human monoamine oxidase B and its dual role in modulating immune responses while exhibiting antioxidant properties.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard








